molecular formula C19H24N4O2 B7591523 N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide

N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide

Cat. No. B7591523
M. Wt: 340.4 g/mol
InChI Key: ZNQULISTWOYVMB-UHFFFAOYSA-N
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Description

N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide, also known as MIAPEP, is a small molecule compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide exerts its effects by binding to the CXCR4 receptor, which is involved in cell migration and proliferation. By blocking the CXCR4 receptor, N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide inhibits the migration of immune cells to sites of inflammation and cancerous tumors. This leads to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the migration of immune cells to sites of inflammation and cancerous tumors. In addition, N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide is its high specificity for the CXCR4 receptor, which reduces the risk of off-target effects. However, its low solubility in water can make it difficult to administer in vivo. Additionally, the high cost of synthesis may limit its use in large-scale experiments.

Future Directions

Future research on N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide could focus on optimizing its synthesis method to reduce costs and improve solubility. Further studies could also investigate its potential use in combination with other anti-inflammatory or anti-cancer agents to enhance its therapeutic effects. Finally, more research is needed to fully understand the mechanism of action of N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide and its potential applications in various fields of medicine.

Synthesis Methods

The synthesis of N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide involves the condensation of 1-methylimidazole-2-carbaldehyde with 1-phenylethylamine to form the intermediate 2-(1-methylimidazol-2-yl)-1-phenylethanol. This intermediate is then reacted with 2-(2-oxopiperidin-1-yl)acetic acid to form N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide has been studied extensively for its potential therapeutic applications in various fields of medicine. Its anti-inflammatory properties have been investigated for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-22-12-10-20-17(22)13-16(15-7-3-2-4-8-15)21-18(24)14-23-11-6-5-9-19(23)25/h2-4,7-8,10,12,16H,5-6,9,11,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQULISTWOYVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC(C2=CC=CC=C2)NC(=O)CN3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide

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